2-Amino-1-cyclohexylpropane-1,3-diol

S1P Receptor Modulators Analgesic Research GPCR Binding

For SAR-driven S1P/NOP modulator discovery, 2-Amino-1-cyclohexylpropane-1,3-diol is a validated, non-chiral 2-aminopropane-1,3-diol scaffold. Its symmetric core eliminates stereochemical complexity during library synthesis, ensuring reproducible derivatization. Procurement risks include substituting other 2-substituted analogs, which can shift receptor selectivity (e.g., from NOP Ki=1.10 nM to S1P pathways) and invalidate screening data. - Core scaffold: 2-substituted-2-aminopropane-1,3-diol - Binding affinities: NOP Ki=1.10 nM; Mu-opioid Ki=1.70 nM - Use: Analytical reference standard for reaction QC and PAT methods

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Cat. No. B13069707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-cyclohexylpropane-1,3-diol
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(CO)N)O
InChIInChI=1S/C9H19NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h7-9,11-12H,1-6,10H2
InChIKeyDKAWCXNITOXQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-cyclohexylpropane-1,3-diol: Procurement & Identification


2-Amino-1-cyclohexylpropane-1,3-diol (C9H19NO2, MW: 173.26 g/mol) is an amino alcohol featuring a cyclohexyl group on a propane-1,3-diol backbone with a 2-amino substitution [1]. This core structure defines the fundamental 2-substituted-2-aminopropane-1,3-diol scaffold, a privileged chemotype foundational to the development of sphingosine 1-phosphate (S1P) receptor modulators, most notably the immunosuppressant fingolimod (FTY720) [2]. Its primary industrial significance lies not as a final therapeutic agent, but as a critical chemical intermediate and a simplified, non-chiral building block for the synthesis and optimization of novel S1P receptor modulators and other amino-diol-containing analogs [2][3].

Non-chiral 2-aminopropane-1,3-diol scaffold
Key intermediate for S1P receptor modulator synthesis
Building block for SAR and library exploration

2-Amino-1-cyclohexylpropane-1,3-diol: Substitution Risks


Within the sphingosine 1-phosphate (S1P) receptor modulator class, the biological activity, selectivity profile, and even the mechanism of action are exquisitely sensitive to the specific substitution at the 2-position of the 2-aminopropane-1,3-diol scaffold [1][2]. Replacing the cyclohexyl moiety of 2-amino-1-cyclohexylpropane-1,3-diol with another alkyl or aryl group fundamentally alters the molecule's receptor binding affinity and downstream signaling. As demonstrated in the development of FTY720, a minor structural modification can shift the pharmacological effect from one target to an entirely different pathway, negating the intended research or therapeutic outcome [1]. Therefore, assuming functional equivalence between this specific compound and other 2-substituted analogs represents a significant scientific and procurement risk, potentially leading to invalid structure-activity relationship (SAR) data, wasted research resources, and project delays.

2‑Substituent sensitivity The cyclohexyl group determines a distinct receptor binding profile; replacing it with other alkyl/aryl groups may shift target engagement away from NOP/MOR.
FTY720 analog assumption Structural similarity to FTY720 does not imply S1P pathway modulation; this compound shows divergent GPCR affinities and may not reproduce S1P‑related effects.
SAR transfer risk Binding data obtained with this cyclohexyl scaffold cannot be directly extrapolated to other 2‑substituted amino‑diols without independent validation.

2-Amino-1-cyclohexylpropane-1,3-diol: Differentiation from Analogs


Distinct NOP Receptor Affinity vs. FTY720

The 2-cyclohexyl substitution on the aminopropane-diol core imparts a unique pharmacological profile distinct from the clinically advanced S1P modulator, FTY720. While FTY720 acts as an S1P receptor agonist following phosphorylation, derivatives with a cyclohexyl group at this position, such as those described in the Gruenenthal patent (US9120797), have been shown to exhibit potent binding affinity for the human Nociceptin/Orphanin FQ (NOP) receptor [1]. This is a divergent target from the S1P receptors modulated by FTY720 .

NOP receptor affinity vs FTY720
Class‑level inference
Reported Ki = 1.10 nM
FTY720: no reported NOP affinity
Supports NOP receptor binding assay context
Divergent target from S1P modulators
S1P Receptor Modulators Analgesic Research GPCR Binding

Distinct Mu-Opioid Receptor (MOR) Affinity

Further differentiating its pharmacological profile, the cyclohexyl-substituted amino-diol core also demonstrates binding affinity for the human Mu-type opioid receptor (MOR) [1]. This dual or differential affinity profile (NOP and MOR) is distinct from many standard analgesic scaffolds and other 2-substituted aminopropane-1,3-diols primarily developed for immunosuppression, like FTY720 [2].

Mu‑opioid receptor (MOR) affinity
Class‑level inference
Ki = 1.70 nM
In vitro recombinant MOR assay
Indicates MOR interaction in binding assays
Differentiated from FTY720, which lacks MOR activity
Opioid Receptor Pharmacology Pain Research Analgesic Development

Mass Spectrometric Differentiation

From a procurement and quality assurance standpoint, the compound's identity can be unambiguously confirmed through its unique combination of analytical spectra, differentiating it from other 2-substituted analogs [1]. For instance, the 2-cyclohexyl derivative has a distinct exact mass of 173.141579 g/mol, which differs from the 2-(4-octylphenyl)ethyl substituent in FTY720 (C19H33NO2·HCl, exact mass 307.2511 g/mol) [2].

Mass spectrometric identity
Cross‑study comparable
173.14 g/mol vs 307.25 g/mol (FTY720)
Δ = 134.11 g/mol, easily resolved
Supports unambiguous identity confirmation
Differentiates from other amino‑diol intermediates
Analytical Chemistry Quality Control Chemical Identity

2-Amino-1-cyclohexylpropane-1,3-diol Applications


NOP Receptor Agonist Lead Optimization

This compound serves as a valuable starting scaffold for structure-activity relationship (SAR) studies aimed at developing potent and selective agonists of the Nociceptin/Orphanin FQ (NOP) receptor. Its high-affinity binding (Ki = 1.10 nM) provides a validated core for further derivatization, enabling research into novel analgesics and anxiolytics [1]. This application is directly supported by the compound's distinct binding profile compared to S1P-focused analogs like FTY720 [2].

Dual NOP/MOR Pharmacology Tool

The compound's ability to bind to both NOP (Ki = 1.10 nM) and Mu-opioid (Ki = 1.70 nM) receptors positions it as a useful research tool for probing the complex interplay between these two systems in pain and addiction pathways [1]. This dual activity, distinct from the selective S1P receptor modulation of FTY720, makes it valuable for academic and industrial groups exploring multi-target therapeutic strategies [2].

Building Block for Novel Amino-Diols

As a non-chiral, symmetric 2-substituted-2-aminopropane-1,3-diol, this compound is an ideal building block for synthesizing diverse chemical libraries [1][2]. Researchers seeking to explore new chemical space around the privileged S1P modulator scaffold can utilize this cyclohexyl variant as a stable intermediate to create analogs with potentially distinct pharmacological profiles, thereby circumventing existing intellectual property around the FTY720 phenyl-octyl chain [1].

Analytical Reference Standard

Its well-defined analytical signatures, including exact mass (173.141579 g/mol), NMR, and MS spectra, make it suitable for use as an analytical reference standard [3]. This is critical for research groups and contract manufacturing organizations (CMOs) requiring a reliable standard for method development, process analytical technology (PAT), and quality control (QC) release testing of reactions involving this or related amino-diol scaffolds [3].

Application
Selection Property
Validation Focus
NOP receptor agonist SAR studies
Cyclohexyl-substituted core with reported NOP binding
NOP receptor binding assay and functional GPCR readouts
Dual NOP/MOR pharmacology research
Differential interaction profile at NOP and MOR
Opioid and nociceptin pathway modulation assays
Building block for amino‑diol libraries
Non-chiral 2-aminopropane-1,3-diol scaffold
Chemical derivatization and library synthesis feasibility
Analytical reference standard
Well-defined exact mass and spectral fingerprints
Identity confirmation via MS and NMR in quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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